molecular formula C11H14N2O B1284519 2-(4-Aminophenyl)-N-cyclopropylacetamide CAS No. 926205-00-7

2-(4-Aminophenyl)-N-cyclopropylacetamide

Cat. No. B1284519
CAS RN: 926205-00-7
M. Wt: 190.24 g/mol
InChI Key: BCIWCNHOPDDPPK-UHFFFAOYSA-N
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Description

The compound 2-(4-Aminophenyl)-N-cyclopropylacetamide is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their synthesis, structure, and potential applications, which can provide insights into the analysis of similar compounds. For instance, the synthesis and structure-activity relationships of N-(4-amino-2-butynyl)acetamide derivatives are explored in the context of their potential as agents for the treatment of overactive detrusor . Another study focuses on the synthesis and molecular docking analysis of an anticancer drug, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, which shares a similar aminophenyl moiety . These studies can provide a foundational understanding of the chemical behavior and potential applications of 2-(4-Aminophenyl)-N-cyclopropylacetamide.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from basic amino acids or other starting materials. For example, methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate, a compound containing a cyclopropyl moiety similar to the one in 2-(4-Aminophenyl)-N-cyclopropylacetamide, was prepared from L-serine and demonstrated reactivity in Michael additions and Diels–Alder reactions . This suggests that the synthesis of 2-(4-Aminophenyl)-N-cyclopropylacetamide could potentially involve similar strategies, utilizing cyclopropyl-containing building blocks and amino derivatives.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(4-Aminophenyl)-N-cyclopropylacetamide has been elucidated using various spectroscopic techniques. For instance, the crystal structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was determined using direct methods and refined by full matrix least-squares procedures, revealing intermolecular hydrogen bonds and intramolecular interactions . These techniques could be applied to determine the molecular structure of 2-(4-Aminophenyl)-N-cyclopropylacetamide and understand its conformational properties.

Chemical Reactions Analysis

The reactivity of compounds containing aminophenyl and cyclopropyl groups has been demonstrated in various chemical reactions. The versatility of these compounds as building blocks for amino acids and peptidomimetics suggests that 2-(4-Aminophenyl)-N-cyclopropylacetamide could also participate in a range of chemical transformations, potentially leading to new derivatives with biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been investigated through spectroscopic and quantum chemical studies. For example, the vibrational characteristics of N-(2-methylphenyl)-2,2-dichloroacetamide and N-(4-methylphenyl)-2,2-dichloroacetamide were studied to understand the influence of the methyl group on the amide group frequencies . Similar studies could be conducted on 2-(4-Aminophenyl)-N-cyclopropylacetamide to determine its thermodynamic stability, reactivity, and other relevant physical and chemical properties.

Scientific Research Applications

Bioactive Conformation Investigation

The cyclopropyl group in compounds like 2-(4-Aminophenyl)-N-cyclopropylacetamide plays a significant role in restricting the conformation of biologically active compounds, which is crucial for improving activity and investigating bioactive conformations. For instance, the conformational restriction strategy using the cyclopropylic strain was explored to understand the bioactive conformation of histamine H3 receptor antagonists, highlighting the importance of conformational control in enhancing the specificity and effectiveness of drug interactions with target receptors (Watanabe et al., 2010).

Synthesis and Structural Analysis

The cyclopropane structure is effectively utilized in synthesizing compounds with a focus on controlling their conformation. This approach allows for the creation of chiral cyclopropanes with differentially functionalized carbon substituents, offering a versatile intermediate for synthesizing various compounds. The significance of this method is underscored in the synthesis of conformationally restricted analogues of histamine, where the cyclopropane ring plays a pivotal role in determining the bioactive conformation and enhancing the specificity of the interactions with biological targets (Kazuta et al., 2002).

Application in Drug Metabolism and Prodrug Development

In drug development, the modification of drug molecules to improve their properties is a critical step. The conjugation of amino acid to the primary amine function of compounds like 2-(4-Aminophenyl)-N-cyclopropylacetamide has been used to overcome limitations posed by drug lipophilicity. This modification leads to the creation of water-soluble, chemically stable prodrugs that can revert to their parent amine effectively, showing potential for clinical evaluation due to manageable side effects and sustained plasma concentrations (Bradshaw et al., 2002).

Conformational Restriction in Receptor Antagonism

The concept of conformational restriction is not only applicable in understanding the bioactive conformation but also in developing receptor antagonists. By controlling the conformation of the cyclopropane structure, researchers can design potent antagonists for specific receptors. This approach has led to the development of selective ligands for histamine receptors, illustrating the potential of conformational control in enhancing the specificity and effectiveness of therapeutic agents (Watanabe et al., 2006).

Safety and Hazards

The safety data sheet for a related compound, 4-Aminophenethylamine, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe skin burns and eye damage and is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2-(4-aminophenyl)-N-cyclopropylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c12-9-3-1-8(2-4-9)7-11(14)13-10-5-6-10/h1-4,10H,5-7,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCIWCNHOPDDPPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60588218
Record name 2-(4-Aminophenyl)-N-cyclopropylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

926205-00-7
Record name 2-(4-Aminophenyl)-N-cyclopropylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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